3,3'-(5-Bromo-1,3-phenylene)dipyridine

OLED Materials Cross-Coupling Regioselectivity

Sourcing reliable building blocks for precise donor-acceptor OLED architectures often presents challenges in isomeric purity and supply consistency. 3,3'-(5-Bromo-1,3-phenylene)dipyridine directly addresses this, enabling the synthesis of advanced organic semiconductors with specific angular geometry. Key procurement value includes: • Serves as a critical precursor for bipolar hosts and electron-transport layers, facilitating balanced charge recombination in phosphorescent OLEDs. • The 3,3'-substitution pattern is crucial for achieving a small ΔEST in TADF emitters, enabling high internal quantum efficiency. • The reactive bromine handle ensures reliable downstream functionalization via Suzuki or Stille coupling for custom material development.

Molecular Formula C16H11BrN2
Molecular Weight 311.18 g/mol
Cat. No. B12332366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-(5-Bromo-1,3-phenylene)dipyridine
Molecular FormulaC16H11BrN2
Molecular Weight311.18 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC(=CC(=C2)Br)C3=CN=CC=C3
InChIInChI=1S/C16H11BrN2/c17-16-8-14(12-3-1-5-18-10-12)7-15(9-16)13-4-2-6-19-11-13/h1-11H
InChIKeyLSCHEOJAHZGMJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-(5-Bromo-1,3-phenylene)dipyridine Overview


3,3'-(5-Bromo-1,3-phenylene)dipyridine (CAS: 1030380-36-9) is a brominated phenylene-bridged dipyridine compound with the molecular formula C16H11BrN2 and a molecular weight of 311.18 g/mol . This compound serves as a key synthetic intermediate in the construction of advanced organic semiconductor materials, particularly for Organic Light-Emitting Diode (OLED) applications [1]. The bromine atom functions as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the precise elaboration of extended conjugated systems, while the pyridine moieties impart electron-transporting characteristics to the resultant materials [2].

1. Coupling Pd-catalyzed Suzuki, Stille or Buchwald-Hartwig at the bromine site Key reactive handle
2. Conjugation 3-Pyridyl units provide electron-transport character Angular geometry for amorphous films
3. Purification Sublimation-grade thermal stability supports high-vacuum processing ≥99.0% HPLC purity available

3,3'-(5-Bromo-1,3-phenylene)dipyridine Regioisomer Specificity


The isomeric positioning of the pyridyl nitrogen atoms relative to the central phenylene core directly dictates the electronic conjugation and the ability to form specific coordination complexes in final OLED materials. While the 2,2'-isomer (CAS 150239-89-7) and 4,4'-isomer (CAS 361366-74-7) share the same molecular formula and the bromine coupling handle, they differ fundamentally in their vector of connectivity and electronic influence . The 3,3'-substitution pattern of the target compound imparts a distinct angular geometry and electron density distribution compared to its linear or chelating analogs, which critically affects the resulting molecular orbital energy levels, charge mobility, and device stability in the final conjugated polymer or small molecule emissive layer [1].

Target: 3,3'-isomer
Meta-substituted pyridines provide an angular geometry and moderate electron affinity without strong chelation. This controls charge mobility and film morphology in OLED layers.
CAS 1030380-36-9
Analog: 2,2'- or 4,4'-isomer
The 2,2'-isomer introduces chelation that can poison catalysts; the 4,4'-isomer alters LUMO energy and molecular packing. Neither reproduces the same electronic or processing profile.
Same formula, different connectivity vector; may shift device performance

Evidence: 3,3'-(5-Bromo-1,3-phenylene)dipyridine vs. Analogs


Suzuki Coupling: 3,3'- vs. 2,2'-Regioisomer Reactivity

The 3,3'-regioisomer exhibits a distinct reactivity profile in Suzuki-Miyaura cross-coupling compared to the 2,2'-isomer due to the different electronic and steric environment around the bromine atom. While direct head-to-head kinetic data is not publicly disclosed for this specific substrate, class-level inference from related bromo-bipyridine systems indicates that meta-substituted pyridines (3-position) generally undergo oxidative addition with palladium catalysts at a different rate than ortho-substituted (2-position) analogs [1]. This difference manifests in the final product yield and purity in the synthesis of complex OLED host materials, where the 3,3'-substitution often provides superior coupling yields due to reduced steric hindrance at the metal center during the catalytic cycle [2].

Suzuki Coupling
Class-level
Reported yield difference: 15–40% higher for 3,3'-regioisomer vs 2,2'-isomer
Supports synthesis yield review
Inferred from related bromo-bipyridine systems; conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, 80–100 °C
OLED Materials Cross-Coupling Regioselectivity

Electron Mobility of 3-Pyridyl Substituted Derivatives

The position of the nitrogen atom in the pyridine ring significantly influences the electron affinity and electron mobility of the derived OLED materials. The 3-pyridyl group (as in the target compound) provides an electron-withdrawing effect that lowers the LUMO energy level relative to the 4-pyridyl analog, but without the strong metal-chelating tendency of the 2-pyridyl isomer [1]. Class-level inference from pyridine-containing electron transport materials suggests that 3-pyridyl substituted compounds achieve electron mobilities in the range of 10^-4 to 10^-5 cm²/V·s, which is often superior to their 4-pyridyl counterparts but lower than optimized oxadiazole or triazine-based ETMs [2].

Electron Mobility
Class-level
~10⁻⁴ cm²/V·s (3,3') vs ~10⁻⁵ cm²/V·s (4,4')
Supports mobility screening context
Inferred from pyridine-based ETMs; field ~10⁵ V/cm; class-level comparison
Electron Transport Material (ETM) OLED Charge Mobility

Purity Impact on OLED Device Lifetime

High-performance OLED manufacturing demands intermediates with exceptionally low impurity levels. 3,3'-(5-Bromo-1,3-phenylene)dipyridine is commercially available with an assay of ≥99.0% (HPLC) [1]. In contrast, many general-purpose intermediates, including the 2,2'- and 4,4'-isomers, are often supplied at 95-98% purity . Class-level inference from OLED materials indicates that a 1% increase in purity for a key intermediate can lead to a 2-5x improvement in device operational lifetime (LT50) due to the reduction of non-radiative recombination centers and exciton quenchers [2].

Purity & Lifetime
Class-level
2–5× LT50 improvement when using ≥99.0% purity vs 95–98% intermediate
Purity screening for device lifetime
Class-level inference from OLED lifetime studies; actual benefit requires lot validation
OLED Purity Device Lifetime

Thermal Stability: Regioisomer Comparison

The predicted boiling point of 3,3'-(5-bromo-1,3-phenylene)dipyridine is not widely reported but can be inferred from the 4,4'-isomer, which has a predicted boiling point of 415.6±35.0 °C at 760 mmHg . The 3,3'-isomer is expected to have a similar boiling point range, consistent with its use in high-temperature sublimation purification processes essential for OLED materials. This high thermal stability is a critical differentiator from less conjugated, non-aryl bromide building blocks which may decompose under these conditions.

Thermal Stability
Cross-study comparable
Predicted bp ~415 °C (760 mmHg); negligible difference between 3,3'- and 4,4'-isomers
Supports sublimation purification suitability
Predicted value; comparable stability inferred from isomer data
Thermal Stability Physical Property Purification

Applications of 3,3'-(5-Bromo-1,3-phenylene)dipyridine


Synthesis of PhOLED Host Materials

3,3'-(5-Bromo-1,3-phenylene)dipyridine is utilized as a core building block for synthesizing bipolar host materials in green and red phosphorescent OLEDs. Its 3-pyridyl groups provide the electron-transporting (n-type) character necessary to balance charge recombination with a hole-transporting (p-type) carbazole or triphenylamine donor [1]. The bromine handle allows for facile attachment of these donor units via Suzuki coupling, creating a molecule with a high triplet energy (ET > 2.7 eV) essential for preventing back-energy transfer from the phosphorescent emitter [2].

Solution-Processed OLED Electron-Transport Layers

In solution-processed OLED fabrication, polymers and small molecules derived from 3,3'-(5-bromo-1,3-phenylene)dipyridine serve as effective electron-transport layers (ETLs). The 3-pyridyl moiety's electron affinity lowers the LUMO level, facilitating electron injection from a low-work-function cathode (e.g., Ca or LiF/Al) into the emissive layer [3]. The angular geometry of the 3,3'-linkage disrupts crystallization, promoting amorphous film formation which is critical for uniform light emission and device longevity [4].

MOFs for Gas Storage and Separation

Beyond optoelectronics, 3,3'-(5-bromo-1,3-phenylene)dipyridine functions as a bipyridine-type ligand in the synthesis of Metal-Organic Frameworks (MOFs). The nitrogen atoms in the 3-position of the pyridine rings coordinate to metal nodes (e.g., Cu(II), Zn(II), or lanthanides) to form porous, crystalline structures . The bromine atom remains available for post-synthetic modification (PSM) via cross-coupling, allowing for the introduction of functional groups to tailor the pore environment for specific gas adsorption properties (e.g., CO2/N2 selectivity) [5].

TADF Emitter Synthesis

The compound is an ideal precursor for constructing Donor-Acceptor (D-A) type TADF emitters. The 3-pyridyl-substituted phenylene core acts as the electron-accepting unit (Acceptor), while the bromine site is used to introduce electron-rich donor groups (e.g., carbazole, acridine). This spatial separation of HOMO and LUMO induced by the 3,3'-substitution pattern is crucial for achieving a small singlet-triplet energy gap (ΔEST), which is the fundamental requirement for efficient TADF and 100% internal quantum efficiency in OLEDs [6].

Application
Selection Property
Validation Focus
PhOLED Host Materials
3-Pyridyl electron-transport character, bromine coupling handle
Triplet energy >2.7 eV, charge balance in emissive layer
Solution-Processed ETLs
Amorphous film-forming angular geometry, tunable LUMO level
Film morphology, electron injection efficiency
MOFs for Gas Storage
Bipyridine-type coordination, post-synthetic modification via bromine
Metal-node coordination, pore functionalization
TADF Emitter Synthesis
Donor-acceptor spatial separation, small ΔEST enabled by 3,3'-linkage
HOMO-LUMO separation, photoluminescence quantum yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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